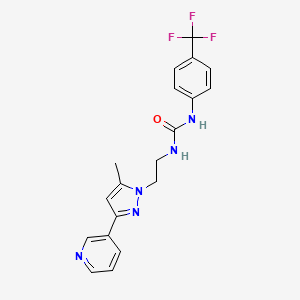

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyrazole core substituted with a pyridin-3-yl group at position 3 and a methyl group at position 4. This pyrazole moiety is connected via a two-carbon ethyl chain to a urea group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group is a hallmark of enhanced lipophilicity and metabolic stability, while the pyridine ring may improve target binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c1-13-11-17(14-3-2-8-23-12-14)26-27(13)10-9-24-18(28)25-16-6-4-15(5-7-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLDSMTKFZVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.

- Molecular Formula : C16H16F3N5O

- Molecular Weight : 357.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The trifluoromethyl group enhances the compound's potency by increasing hydrophobic interactions with target proteins, leading to improved binding affinity.

Biological Activity Overview

Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. Below is a summary of notable findings:

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of the compound on MCF7 and NCI-H460 cells, revealing significant growth inhibition at low concentrations (IC50 values noted above). The study highlighted the potential for this compound to be developed as a therapeutic agent in breast and lung cancers.

- Kinase Inhibition : Research indicated that the compound acts as a potent inhibitor of Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential role in targeting specific signaling pathways in cancer cells .

Pharmacokinetics and Bioavailability

The compound exhibits favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Oral bioavailability , making it a candidate for further development as an oral therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analyses

Substituent Effects on Binding and Solubility

- Pyridine vs. Thiazole/Other Heterocycles : The pyridin-3-yl group in the target compound likely facilitates stronger receptor interactions (e.g., via hydrogen bonding) compared to thiazole (8j, 8k) or methoxyphenyl (SI98) substituents .

- Trifluoromethyl Positioning : The para-trifluoromethyl group in the target compound and SI98 enhances lipophilicity without steric hindrance, unlike 8k’s ortho-substituted trifluoromethyl group, which may impede binding .

Pharmacological Implications

- Toxicity : Chloro-substituted compounds (8j, 8k) may pose higher toxicity risks compared to the target’s pyridine and methyl groups .

- Metabolic Stability : The trifluoromethyl group in the target compound and A-425619 is associated with resistance to oxidative metabolism, a critical advantage over methoxy-substituted MK13 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.